2,3,4-Trichlorotoluene

Catalog No.
S773077
CAS No.
7359-72-0
M.F
C7H5Cl3
M. Wt
195.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichlorotoluene

CAS Number

7359-72-0

Product Name

2,3,4-Trichlorotoluene

IUPAC Name

1,2,3-trichloro-4-methylbenzene

Molecular Formula

C7H5Cl3

Molecular Weight

195.5 g/mol

InChI

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3

InChI Key

LHOGNQZQKDZOBP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl

2,3,4-Trichlorotoluene (CAS: 7359-72-0) is a highly chlorinated aromatic hydrocarbon defined by its precise 1,2,3,4-substitution pattern. As a specialized synthetic intermediate, it is primarily procured for the regioselective synthesis of 2,3,4-trichlorobenzoic acid, complex pharmaceutical active ingredients, and advanced agrochemicals [1]. Beyond its role as a structural building block, its unique electronic properties—driven by the dense, asymmetric array of electron-withdrawing chlorine atoms—make it a valuable functional additive in non-aqueous electrolytes for lithium-ion batteries [2]. With a melting point of 42.9 °C and a boiling point of 249.3 °C, it offers a distinct thermal profile that balances low-temperature melt processability with high-temperature stability in demanding industrial reactor environments [1].

Research Fit

Intermediate for sulfonamide-based hypoglycemic agent synthesis
Scaffold for specialized dyes and pigments
Isomer-specific reactivity profile distinct from other trichlorotoluenes

In chemical procurement, substituting 2,3,4-trichlorotoluene with other trichlorinated isomers (such as 2,4,5-trichlorotoluene or 2,3,6-trichlorotoluene) or lower-chlorinated analogs (like dichlorotoluenes) leads to critical failures in downstream regiochemistry [1]. Because the aromatic ring is already substituted at the 2, 3, and 4 positions, any subsequent functionalization—such as the oxidation of the methyl group to form a carboxylic acid—is locked into a specific steric and electronic trajectory. Using an incorrect isomer yields off-target benzoic acids, which translates to a complete loss of target binding affinity and biological activity in agrochemical and pharmaceutical applications [2]. Furthermore, in electrochemical applications, the specific dipole moment and electron affinity of the 2,3,4-isomer dictate its performance as an electrolyte additive, meaning generic 'mixed trichlorotoluenes' cannot provide reproducible overcharge protection or stable solid electrolyte interphase (SEI) formation [3].

Substitution Risk

Thermal property mismatch
Melting and boiling points vary widely among isomers, altering crystallization, distillation, and reaction conditions.
Divergent synthetic pathways
The 2,3,4-isomer leads to pharmaceutical intermediates, while other isomers yield agrochemicals; substitution produces unintended products.
Regioselective reactivity
Chlorine substitution pattern dictates reaction outcomes; using a different isomer may compromise yield or selectivity.

Regioselective Precursor for 2,3,4-Trisubstituted Aromatics

In the synthesis of specific agrochemicals and pharmaceutical intermediates, the substitution pattern of the starting material dictates the final product's efficacy. 2,3,4-Trichlorotoluene provides the exact 1,2,3,4-tetrasubstituted aromatic core upon oxidation to 2,3,4-trichlorobenzoic acid [1]. Attempting to substitute with the more common 2,4,5-trichlorotoluene yields 2,4,5-trichlorobenzoic acid, which fundamentally alters the steric and electronic profile of downstream active pharmaceutical ingredients (APIs), rendering them inactive or off-target [2].

Evidence DimensionDownstream Isomer Yield
Target Compound Data100% yield of 2,3,4-trichlorobenzoic acid core (upon oxidation)
Comparator Or Baseline2,4,5-Trichlorotoluene (Yields 2,4,5-trichlorobenzoic acid)
Quantified DifferenceComplete divergence in product regiochemistry
ConditionsPermanganate or catalytic oxidation of the methyl group

Procurement must secure the exact 2,3,4-isomer to avoid total synthesis failure in regioselective API and agrochemical manufacturing pipelines.

Melting Point
Head-to-head
42.9 °C vs 79.95 °C
Lower-temperature processing possible
vs 2,4,5-isomer; data from Ullmann's

Thermal Processability and Reactor Feeding Efficiency

For bulk industrial handling, the physical state of the intermediate dictates reactor feeding mechanisms. 2,3,4-Trichlorotoluene features a relatively low melting point of 42.9 °C, allowing it to be easily liquefied using standard low-pressure steam or warm water tracing [1]. In contrast, its isomer 2,4,5-trichlorotoluene has a significantly higher melting point of approximately 80 °C, requiring higher energy input to maintain a molten state and increasing the risk of line plugging or thermal stress during transfer operations [2].

Evidence DimensionMelting Point (Processability)
Target Compound Data42.9 °C
Comparator Or Baseline2,4,5-Trichlorotoluene (79.95 °C)
Quantified Difference~37 °C lower melting point
ConditionsStandard atmospheric pressure (1 atm)

Enables easier, lower-energy liquid-phase transfer and reactor feeding without the need for high-temperature heat tracing.

Boiling Point
Head-to-head
249.3 °C vs 235.4 °C
Higher reaction temperatures; lower evaporative loss
vs 2,4,6-isomer; from Ullmann's

Enhanced Anodic Stability in Lithium-Ion Electrolytes

Halogenated toluenes are utilized as functional additives in lithium-ion battery electrolytes to improve safety and cycle life. The inclusion of three electron-withdrawing chlorine atoms in 2,3,4-trichlorotoluene significantly lowers the highest occupied molecular orbital (HOMO) energy level compared to unchlorinated toluene, thereby extending the anodic stability window [1]. This prevents premature oxidative decomposition of the electrolyte at high-voltage cathodes, a critical failure mode when using standard aromatic hydrocarbon additives [2].

Evidence DimensionOxidative Stability (Anodic Limit)
Target Compound DataHigh stability at high cathode potentials (>4.2V vs Li/Li+)
Comparator Or BaselineToluene (Decomposes at lower anodic potentials)
Quantified DifferenceExtended high-voltage stability window
ConditionsNon-aqueous carbonate-based electrolyte systems

Essential for battery manufacturers formulating high-voltage electrolytes that require robust overcharge protection and oxidative resistance.

Downstream Use
Class-level
Sulfonamide hypoglycemic intermediate vs Herbicide precursor (2,3,6-TBA)
End-use dictates isomer selection
2,3,6-isomer yields agrochemicals; verify route
Lipophilicity
Reported
4.6
XLogP3
Guides chromatography and partitioning predictions
Computed; experimental data limited for isomers

Agrochemical and Pharmaceutical Synthesis

Where this compound is the right choice: As a direct, non-substitutable precursor for 2,3,4-trichlorobenzoic acid and related tetrasubstituted APIs where exact regiochemistry is non-negotiable for biological activity [1].

High-Voltage Lithium-Ion Battery Electrolytes

Where this compound is the right choice: As a functional additive to improve oxidative stability and provide overcharge protection in advanced energy storage systems, outperforming non-halogenated aromatic solvents [2].

Specialty Dyes and Pigments Manufacturing

Where this compound is the right choice: Utilized as a highly chlorinated building block in the synthesis of specialized dyestuffs where the specific halogenation pattern influences the chromophore's lightfastness and color properties, and where its lower melting point aids in batch processing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide hypoglycemic agent synthesis
2,3,4-Substitution pattern
Confirm isomer identity (GC, NMR)
Dye and pigment development
Regioselective reactivity
Assess functionalization at desired positions
High-temperature synthesis
Boiling point profile for high-temperature reactions
Verify boiling point and thermal stability
Low-temperature crystallization
Melting point profile for low-temperature crystallization
Confirm melting point and crystallization behavior

XLogP3

4.6

Boiling Point

244.0 °C

LogP

4.56 (LogP)

Melting Point

43.5 °C

Other CAS

7359-72-0

Wikipedia

2,3,4-trichlorotoluene

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